N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-indole-2-carboxamide
Description
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C19H25N3O2S |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H25N3O2S/c23-18(17-13-15-3-1-2-4-16(15)21-17)20-14-19(5-11-25-12-6-19)22-7-9-24-10-8-22/h1-4,13,21H,5-12,14H2,(H,20,23) |
InChI Key |
BRGXUMNJUOQIEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC3=CC=CC=C3N2)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The morpholine and thian rings are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The morpholine and thian rings may also contribute to the compound’s binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-carboxamide: Known for its anticancer and anti-inflammatory properties.
Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
N-methylindole: A precursor for the synthesis of various bioactive molecules.
Uniqueness
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-indole-2-carboxamide is unique due to its combination of the morpholine, thian, and indole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
